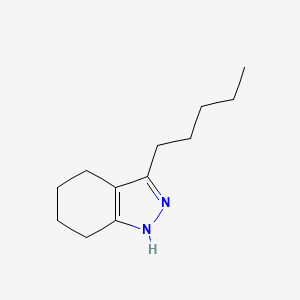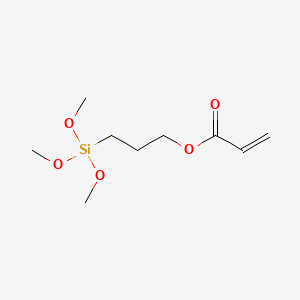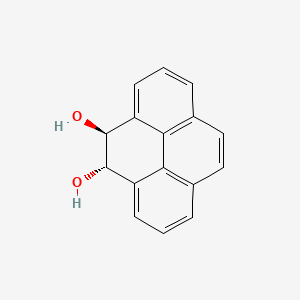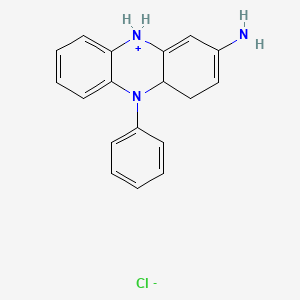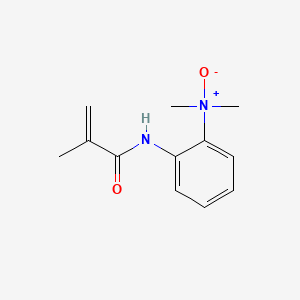
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is a polymer with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its antimicrobial properties, making it a subject of interest in the development of new materials to combat bacterial infections .
準備方法
The synthesis of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide involves the polymerization of N,N-dimethylaminophenylene methacrylamide followed by the oxidation of the resulting polymer. The polymerization process typically involves the use of radical initiators under controlled conditions to achieve the desired molecular weight and polymer structure . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to ensure consistent quality and yield.
化学反応の分析
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce N-oxide functional groups, enhancing its antimicrobial properties.
Substitution: The polymer can undergo substitution reactions with various reagents to modify its chemical structure and properties.
Reduction: The N-oxide groups can be reduced back to the original amine groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide has a wide range of scientific research applications, including:
作用機序
The antimicrobial activity of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is primarily due to its ability to disrupt bacterial cell membranes. The N-oxide functional groups interact with the lipid bilayer of bacterial cells, leading to increased membrane permeability and cell lysis . This mechanism of action makes it effective against a wide range of bacterial strains, including antibiotic-resistant species .
類似化合物との比較
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is unique compared to other antimicrobial polymers due to its specific chemical structure and functional groups. Similar compounds include:
Poly-N,N-dimethylaminophenylene methacrylamide: Lacks the N-oxide functional groups and has different antimicrobial properties.
Poly-N,N-dimethylaminophenylene methacrylamide N-methyl iodide: Contains quaternary ammonium groups instead of N-oxide groups, leading to different antimicrobial mechanisms.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and antimicrobial activity.
特性
CAS番号 |
81527-00-6 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)12(15)13-10-7-5-6-8-11(10)14(3,4)16/h5-8H,1H2,2-4H3,(H,13,15) |
InChIキー |
IFADLRALNTXXHG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
正規SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
| 81527-00-6 | |
同義語 |
DMAPMO poly-N,N-dimethylaminophenylene methacrylamide N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)
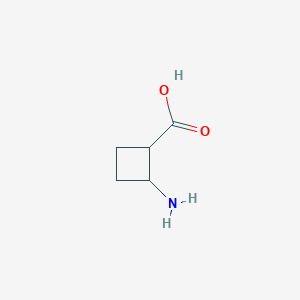
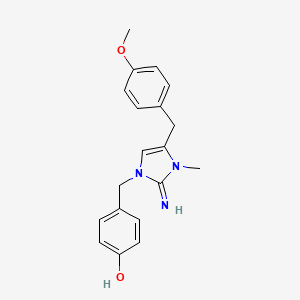
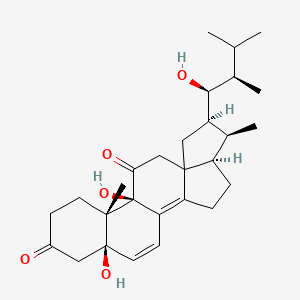
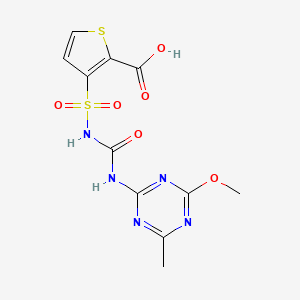
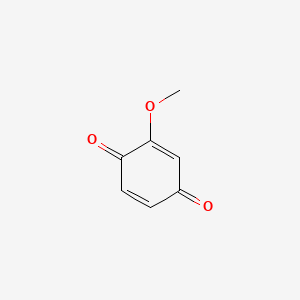
![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)
